molecular formula C14H9BrN4O2 B11331933 3-(1H-tetrazol-1-yl)phenyl 2-bromobenzoate

3-(1H-tetrazol-1-yl)phenyl 2-bromobenzoate

Cat. No.: B11331933
M. Wt: 345.15 g/mol
InChI Key: YPONMUYYOFILOR-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-BROMOBENZOATE is a compound that features a tetrazole ring and a bromobenzoate moiety. Tetrazoles are known for their stability and diverse applications in medicinal chemistry, agriculture, and material science . The presence of the bromobenzoate group adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-BROMOBENZOATE typically involves the formation of the tetrazole ring followed by esterification with 2-bromobenzoic acid. One common method for synthesizing tetrazoles is the cycloaddition reaction between an azide and a nitrile . The reaction is usually carried out in the presence of a catalyst such as tributylmethylammonium chloride in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs green chemistry principles, utilizing eco-friendly solvents and catalysts to minimize environmental impact . The scalability of these methods ensures that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Mechanism of Action

Properties

Molecular Formula

C14H9BrN4O2

Molecular Weight

345.15 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-bromobenzoate

InChI

InChI=1S/C14H9BrN4O2/c15-13-7-2-1-6-12(13)14(20)21-11-5-3-4-10(8-11)19-9-16-17-18-19/h1-9H

InChI Key

YPONMUYYOFILOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3)Br

Origin of Product

United States

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